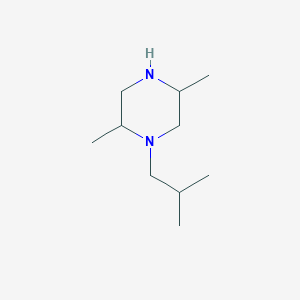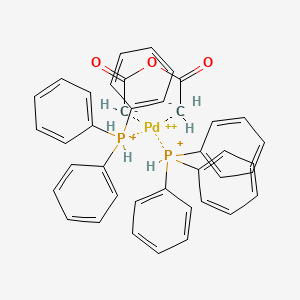
2,5-Dimethyl-1-(2-methylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(2-methylpropyl)piperazine is a heterocyclic organic compound with the molecular formula C10H22N2 It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance yield and efficiency . These methods are advantageous due to their scalability and potential for automation.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-(2-methylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-(2-methylpropyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpiperazine: Lacks the 2-methylpropyl group, resulting in different chemical properties.
1-(2-Methylpropyl)piperazine: Lacks the dimethyl substitution on the piperazine ring.
Uniqueness
2,5-Dimethyl-1-(2-methylpropyl)piperazine is unique due to the presence of both dimethyl and 2-methylpropyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
82516-29-8 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-8(2)6-12-7-9(3)11-5-10(12)4/h8-11H,5-7H2,1-4H3 |
Clave InChI |
QRUDEZKPVGCNGK-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(CN1CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















